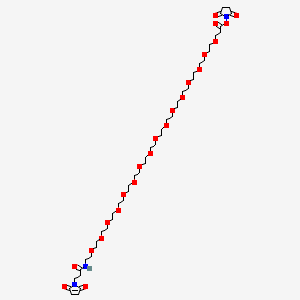
H-Glu(OtBu)-NH2
Descripción general
Descripción
H-Glu(OtBu)-NH2 is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker .
Synthesis Analysis
H-Glu(OtBu)-NH2 serves as a protected amino acid building block for peptide synthesis. The “OtBu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation.Molecular Structure Analysis
The molecular weight of H-Glu(OtBu)-NH2 is 203.24 and its formula is C9H17NO4 .Chemical Reactions Analysis
H-Glu(OtBu)-NH2 is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Physical And Chemical Properties Analysis
H-Glu(OtBu)-NH2 is a solid substance with a white to off-white color. It has a solubility of 10 mg/mL in DMSO .Aplicaciones Científicas De Investigación
H-Glu(OtBu)-NH2 is used in the synthesis of hexapeptides, like Ac-EEMQRR-NH2, which can mimic the function of botulinum neurotoxins. This process involves a combination of solid-phase and liquid-phase synthesis techniques (Zhang, Song, Han, Liu, Feng, Zhao, & Liu, 2014).
In the synthesis of cyclic peptides containing a δ-sugar amino acid, H-Glu(OtBu)-NH2 was coupled with different tripeptide tert-butyl esters to form macrocycles, which were then evaluated as artificial receptors (Billing & Nilsson, 2005).
In uranium nitrides research, the tert-butyl group in compounds like H-Glu(OtBu)-NH2 plays a role in the reactivity of uranium nitrides with protons and NH3, affecting N-H bond cleavage and NH3 binding (Keener, Scopelliti, & Mazzanti, 2021).
The tert-butyl group, as in H-Glu(OtBu)-NH2, is also used in Bredereck's reagent, facilitating α-methylation of γ-lactams and γ-lactones in the preparation of non-proteinogenic amino acids and analogs (Rosso, 2006).
H-Glu(OtBu)-NH2 is a component in peptide-catalyzed asymmetric conjugate addition reactions of aldehydes to nitroethylene, aiding in the synthesis of γ2-amino acids (Wiesner, Revell, Tonazzi, & Wennemers, 2008).
In the field of materials science, H-Glu(OtBu)-NH2 derivatives are explored for their gelation capabilities, as seen in studies on mono- and disubstituted glutamic cyclic dipeptide derivatives with tyramine, tyrosine, and phenylalanine (Wang, Hui, Geng, Ye, Zhang, Shao, & Feng, 2017).
Mecanismo De Acción
ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIPGSUTYVUBF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(OtBu)-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



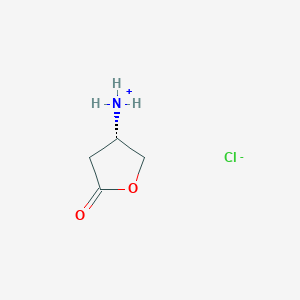
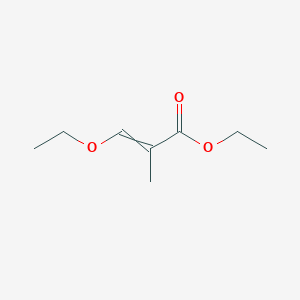
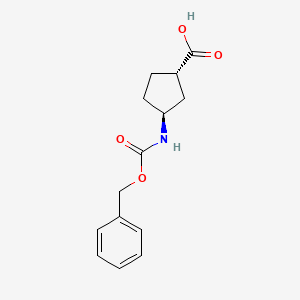
![3-[2-[2-[2-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908861.png)
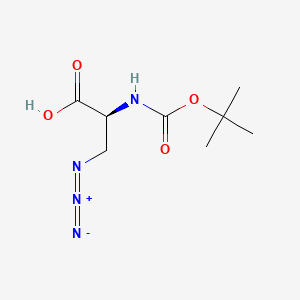

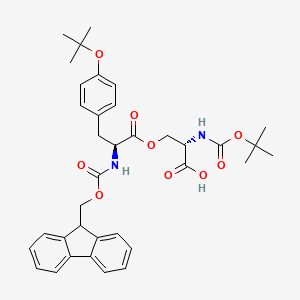
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoyl]oxy}propanoic acid](/img/structure/B7908875.png)
![Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH](/img/structure/B7908879.png)
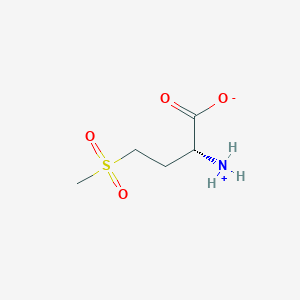
![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)
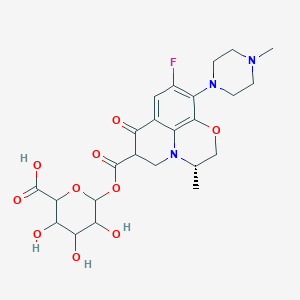
![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)
